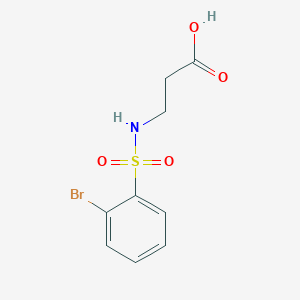

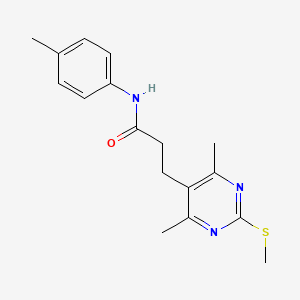

![molecular formula C23H15F3N2OS B2825593 N-苯基-4-[4-(3-(三氟甲基)苯基)-1,3-噻唑-2-基]苯甲酰胺 CAS No. 338397-06-1](/img/structure/B2825593.png)

N-苯基-4-[4-(3-(三氟甲基)苯基)-1,3-噻唑-2-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-phenyl-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide” is a potent and selective agonist (activator) of potassium K2P channel TASK-3 (KCNK9) .

Synthesis Analysis

The synthesis of this compound and its derivatives involves complex organic chemistry reactions . The synthesis process is characterized by physical and spectral methods such as High-Resolution Electron Impact Mass Spectrometry (HR-EIMS), High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS), Proton Nuclear Magnetic Resonance (^1H-NMR), Carbon-13 Nuclear Magnetic Resonance (^13C-NMR), Ultraviolet-visible spectroscopy (UV), and Fourier-transform infrared spectroscopy (FT-IR) .Molecular Structure Analysis

The molecular structure of this compound is determined by single-crystal X-ray data . The structure contains three planar regions: a phenyl ring, an amide planar region, and a para-substituted phenyl ring . The orientations of these planar regions are compared to their predicted orientations in isolation from Density Functional Theory (DFT) calculations .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound and its derivatives are complex and involve multiple steps . The reactions are characterized by the formation of new bonds and the breaking of existing ones .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by various methods such as HR-EIMS, HR-FABMS, ^1H-NMR, ^13C-NMR, UV, and FT-IR . These methods provide information about the compound’s mass, structure, and spectral characteristics .科学研究应用

- Unique Properties : The combination of the fluorine atom’s physicochemical properties and the pyridine moiety leads to their biological activity .

- Electrochemical Deposition : The deposition of thiophene derivatives with a –PhCF~3~ group via in situ electrochemical oxidation on electrode surfaces shows promise for creating molecularly imprinted polymers .

- Triazolo [4,3-a]pyrazine Derivatives : Fifteen newly synthesized triazolo [4,3-a]pyrazine derivatives were tested for antibacterial activity. Their minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were determined .

- Crystal Structure Investigation : The title compound (I) was studied within the framework of medicinal chemistry. Its properties and potential applications were explored .

Agrochemicals and Crop Protection

Pharmaceuticals

Veterinary Applications

Functional Materials

Antibacterial Activity

Medicinal Chemistry

未来方向

The future directions for research on this compound could involve further exploration of its pharmacological activities, potential therapeutic applications, and the development of novel derivatives with improved properties . The compound’s potent and selective agonist activity on the potassium K2P channel TASK-3 (KCNK9) suggests potential applications in the treatment of conditions related to the function of this channel .

属性

IUPAC Name |

N-phenyl-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F3N2OS/c24-23(25,26)18-6-4-5-17(13-18)20-14-30-22(28-20)16-11-9-15(10-12-16)21(29)27-19-7-2-1-3-8-19/h1-14H,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQLEAPOINKTKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=NC(=CS3)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

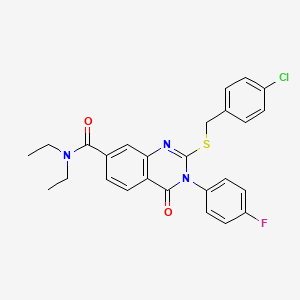

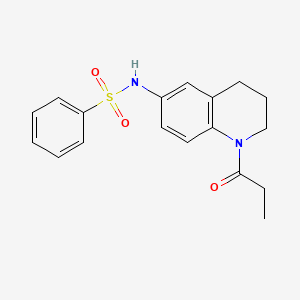

![N-(4-ethylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2825512.png)

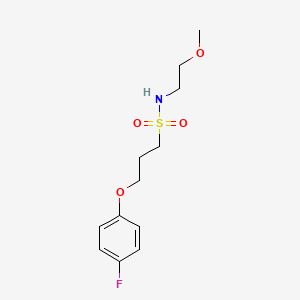

![(2S)-2-[[1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B2825514.png)

![9-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2825517.png)

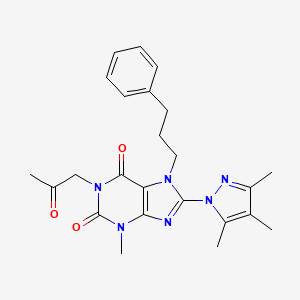

![7-(2-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2825519.png)

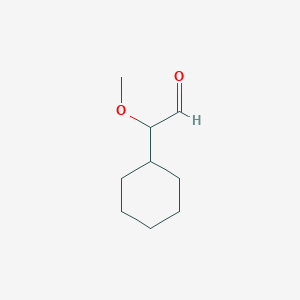

![4-(2-Hydroxyethyl)-1-[(4-methyl-2-pentyloxyphenyl)sulfonyl]piperazine](/img/structure/B2825528.png)

![ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/no-structure.png)

![2-Chloro-1-[3-[(2,4-difluorophenyl)methyl]azetidin-1-yl]ethanone](/img/structure/B2825532.png)